

# Ammonium Ferric Citrate: An Effective Iron Source for Optimal Algae Growth

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Ammonium ferric citrate

Cat. No.: B8065379

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## Application Note and Protocol

## Introduction

Iron is an essential micronutrient for microalgae, playing a critical role in fundamental metabolic processes such as photosynthesis, respiration, and nitrogen assimilation. The bioavailability of iron in culture media is a crucial factor for achieving high-density algal cultures for various applications, including biofuel production, aquaculture feed, and the synthesis of high-value compounds. **Ammonium ferric citrate** has emerged as a widely used iron source in algal cultivation due to its high solubility and the ready availability of iron to the algal cells. This document provides detailed application notes and protocols for utilizing **ammonium ferric citrate** to promote optimal algae growth, tailored for researchers, scientists, and drug development professionals.

## Data Presentation

The following tables summarize the quantitative data on the optimal concentrations of **ammonium ferric citrate** and its effects on various algae species.

Table 1: Optimal Concentrations of **Ammonium Ferric Citrate** for Different Algae Species

Algae Species	Medium	Optimal Ammonium Ferric Citrate Concentration	Reference
Chlorella vulgaris	BG-11	0.006 g/L	<a href="#">[1]</a>
Haematococcus pluvialis	-	5 µM	<a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a>
Synechococcus sp.	SN	Variable (tested up to 0.23 mM)	
General Freshwater Microalgae	BG-11	0.006 g/L	<a href="#">[5]</a>

Table 2: Effects of **Ammonium Ferric Citrate** on Algal Growth and Biomass

Algae Species	Ammonium Ferric Citrate Concentration	Observed Effect	Quantitative Data	Reference
Haematococcus pluvialis	5 $\mu$ M	Increased biomass yield and carbon fixation rate	Biomass yield: 1.1 g/L (12.3% higher than control); Max. carbon fixation rate: 0.41 g/L/d (14.3% higher than control)	[4]
Haematococcus pluvialis	5 $\mu$ M	Improved chlorophyll synthesis	22.5% increase compared to control	[3]
Haematococcus pluvialis	5 $\mu$ M	Increased astaxanthin content	12.5% higher than control	[2][3]
Chlorella vulgaris (using nanostructured ferric citrate)	20 mg/dm <sup>3</sup>	Highest chlorophyll and carotenoid content	Chlorophyll a: 23 mg/g dry mass; Chlorophyll b: 7.5 mg/g dry mass; Carotenoids: 9.2 mg/g dry mass	[6]
Chlorella vulgaris (using nanostructured ferric citrate)	30 mg/dm <sup>3</sup>	Highest intracellular iron content	15 mg/g of dry mass	[6]
Ostreococcus tauri	1-10 nM	Higher initial growth rate compared to ferric EDTA	-	[7]

## Experimental Protocols

### Protocol 1: Preparation of Algal Growth Medium with Ammonium Ferric Citrate (Based on BG-11 Medium)

This protocol describes the preparation of 1 liter of BG-11 medium, a common medium for freshwater algae.

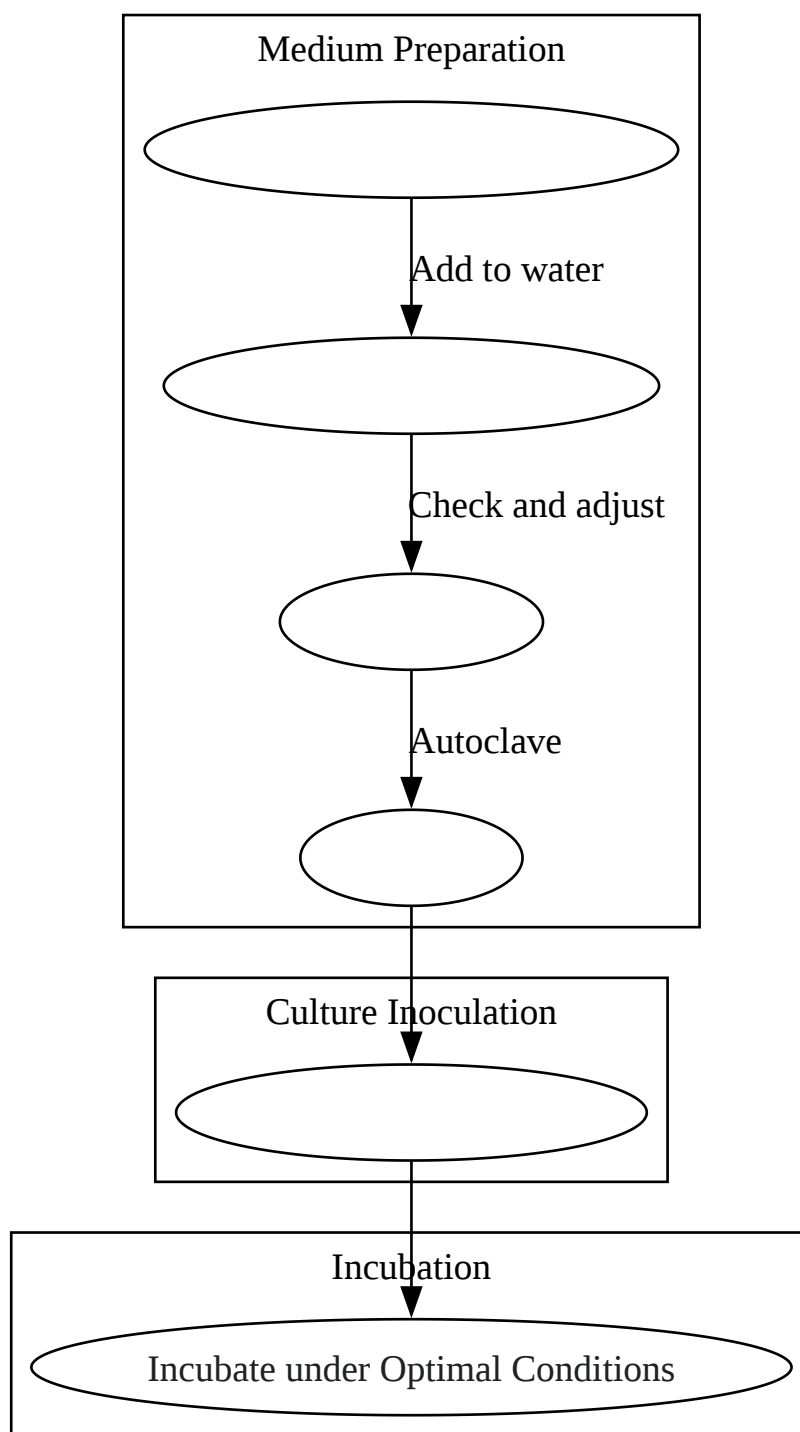
Materials:

- **Ammonium ferric citrate**
- Sodium nitrate ( $\text{NaNO}_3$ )
- Dipotassium hydrogen phosphate ( $\text{K}_2\text{HPO}_4$ )
- Magnesium sulfate heptahydrate ( $\text{MgSO}_4 \cdot 7\text{H}_2\text{O}$ )
- Calcium chloride dihydrate ( $\text{CaCl}_2 \cdot 2\text{H}_2\text{O}$ )
- Citric acid
- Sodium carbonate ( $\text{Na}_2\text{CO}_3$ )
- Disodium magnesium EDTA ( $\text{Na}_2\text{MgEDTA}$ )
- Trace metal solution (e.g., A5)
- Distilled or deionized water
- Autoclave
- Sterile culture flasks

Procedure:

- **Prepare Stock Solutions:** It is recommended to prepare concentrated stock solutions of each component to avoid repeated weighing of small quantities.

- Prepare the Main Medium:
  - To approximately 900 mL of distilled water, add the required volumes of the stock solutions for all components except for **ammonium ferric citrate** and the trace metal solution.
  - Dissolve 0.006 g of **ammonium ferric citrate** and 0.006 g of citric acid in a small amount of distilled water and add it to the main medium.
  - Add 1 mL of the trace metal solution.
  - Bring the final volume to 1 liter with distilled water.
- Sterilization:
  - Dispense the medium into culture flasks.
  - Autoclave at 121°C for 15-20 minutes.
- Final pH: The final pH of the medium should be around 7.1 after autoclaving and cooling.



Workflow for Algal Culture Preparation

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Caption: Workflow for Algal Culture Preparation.

## Protocol 2: Determination of Algal Growth Rate by Optical Density

This protocol provides a non-destructive method to estimate algal growth by measuring the turbidity of the culture.

Materials:

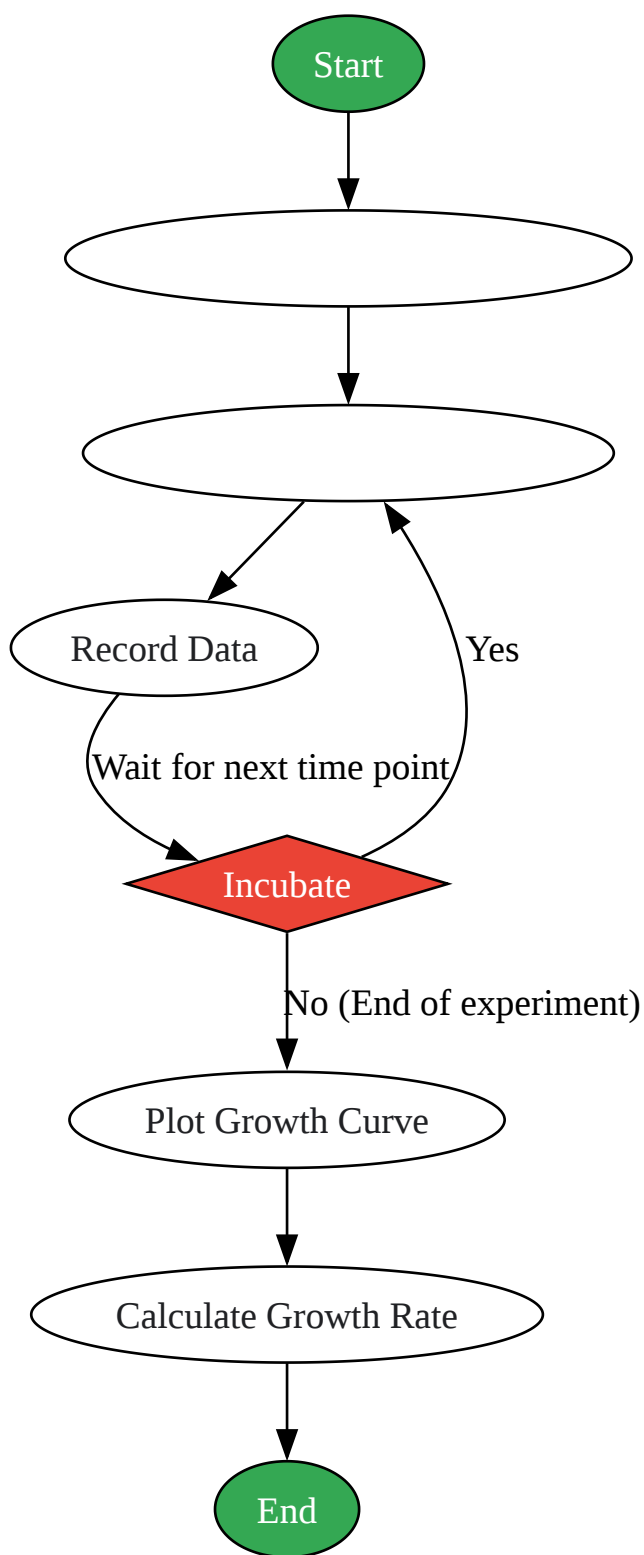
- Spectrophotometer
- Cuvettes
- Algal culture
- Sterile culture medium (for blank)

Procedure:

- Blank Measurement: Fill a cuvette with sterile culture medium and use it to zero the spectrophotometer at a wavelength of 750 nm ( $OD_{750}$ ). This wavelength is used to minimize interference from pigment absorption.
- Sample Measurement:
  - Gently swirl the algal culture to ensure a homogenous suspension.
  - Pipette a sample of the culture into a clean cuvette.
  - Place the cuvette in the spectrophotometer and record the absorbance at 750 nm.
- Data Collection: Repeat the measurements at regular time intervals (e.g., every 24 hours).
- Growth Curve: Plot the  $OD_{750}$  values against time to generate a growth curve.
- Calculation of Specific Growth Rate ( $\mu$ ): The specific growth rate can be calculated from the exponential phase of the growth curve using the following formula:  $\mu = (\ln(OD_2) - \ln(OD_1)) / (t_2 - t_1)$  Where:

- $OD_1$  and  $OD_2$  are the optical densities at times  $t_1$  and  $t_2$ , respectively, during the exponential growth phase.





Workflow for Measuring Algal Growth by Optical Density

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Caption: Workflow for Measuring Algal Growth by Optical Density.

## Protocol 3: Determination of Algal Biomass by Dry Weight

This protocol describes the standard method for determining the dry weight of algal biomass.

Materials:

- Glass fiber filters (pre-weighed)
- Filtration apparatus
- Drying oven
- Desiccator
- Analytical balance
- Known volume of algal culture

Procedure:

- Filter Preparation: Pre-wash glass fiber filters with distilled water and dry them in an oven at 105°C for at least 1 hour. Cool the filters in a desiccator and weigh them accurately.
- Filtration:
  - Assemble the filtration apparatus with a pre-weighed filter.
  - Mix the algal culture well and filter a known volume through the filter.
  - Wash the filter with distilled water to remove salts from the medium.
- Drying:
  - Carefully remove the filter from the apparatus and place it in a drying oven at 105°C.
  - Dry the filter to a constant weight (usually overnight).

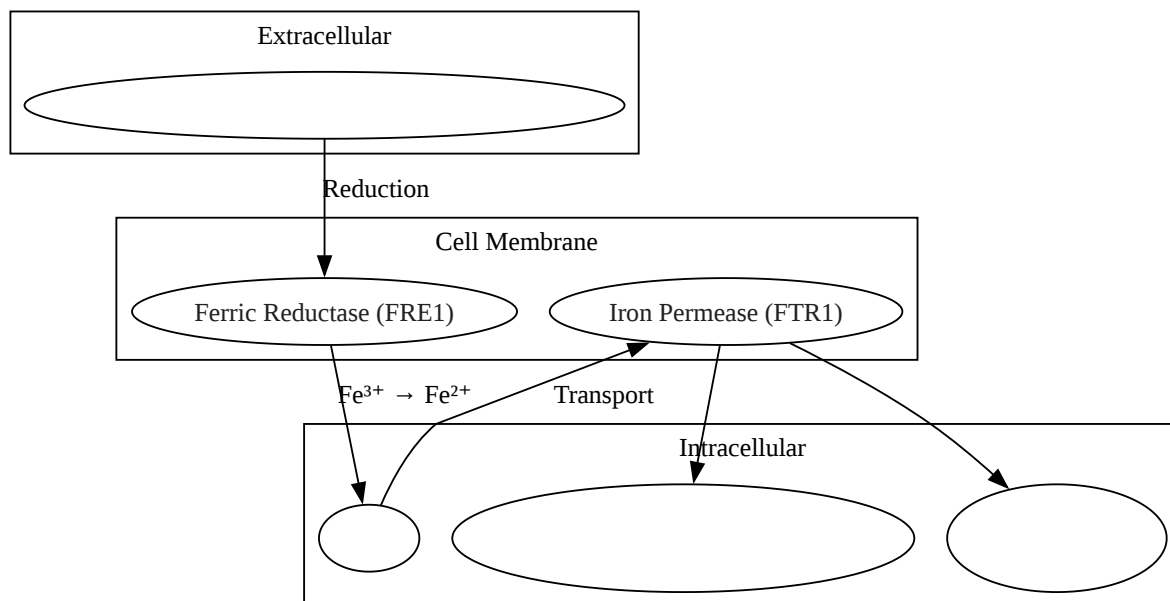
- Weighing:
  - Cool the filter in a desiccator to room temperature.
  - Weigh the filter with the dried biomass.
- Calculation: The dry weight of the biomass is the difference between the final weight and the initial weight of the filter, divided by the volume of culture filtered.

## Signaling Pathways and Mechanisms of Iron Uptake

**Ammonium ferric citrate** provides a readily available source of  $\text{Fe}^{3+}$ . Algae have evolved sophisticated mechanisms to acquire iron from their environment. While the specific signaling cascades can vary between species, a general model involves the following steps:

- Iron Sensing: Algal cells possess mechanisms to sense extracellular iron concentrations.
- Upregulation of Iron Uptake Genes: Under iron-limiting conditions, a signaling cascade is initiated, leading to the upregulation of genes involved in iron acquisition. These include genes encoding for:
  - Ferric Reductases (FRE): These enzymes are located on the cell surface and reduce  $\text{Fe}^{3+}$  to the more soluble  $\text{Fe}^{2+}$ .
  - Iron Permeases (FTR): These proteins transport  $\text{Fe}^{2+}$  across the cell membrane.
  - Ferroxidases (FOX): These enzymes re-oxidize  $\text{Fe}^{2+}$  to  $\text{Fe}^{3+}$  for transport and storage within the cell.
- Siderophore-Mediated Uptake: Some algae can produce or utilize siderophores, which are high-affinity iron-chelating compounds that bind to  $\text{Fe}^{3+}$  and are then transported into the cell via specific receptors. The citrate in **ammonium ferric citrate** can also act as a chelator, facilitating iron uptake.

The use of **ammonium ferric citrate** can lead to a rapid increase in intracellular iron, which in some cases, can induce oxidative stress through the Fenton reaction. This can trigger secondary metabolic pathways, such as carotenoid biosynthesis in *Haematococcus pluvialis*, leading to the accumulation of high-value products like astaxanthin.[3]



Simplified Iron Uptake Pathway in Algae

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Caption: Simplified Iron Uptake Pathway in Algae.

## Conclusion

**Ammonium ferric citrate** is a highly effective iron source for promoting the growth of a wide range of microalgae. Its high solubility and the bioavailability of the iron it provides can lead to increased biomass yields and, in some species, the enhanced production of valuable secondary metabolites. The optimal concentration of **ammonium ferric citrate** is species-dependent, and empirical determination is recommended for specific applications. The provided protocols offer a starting point for researchers to optimize their algal cultivation strategies using this versatile iron source. Understanding the underlying iron uptake

mechanisms will further aid in the rational design of cultivation media and processes for enhanced algal productivity.

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